molecular formula C9H6ClF3O B1643889 2'-Chloro-3'-(trifluoromethyl)acetophenone CAS No. 129322-82-3

2'-Chloro-3'-(trifluoromethyl)acetophenone

Cat. No.: B1643889
CAS No.: 129322-82-3
M. Wt: 222.59 g/mol
InChI Key: IQGXHYRICLUDTC-UHFFFAOYSA-N
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Description

2’-Chloro-3’-(trifluoromethyl)acetophenone is a chemical compound with the molecular formula C9H6ClF3O . It has a molecular weight of 222.59 g/mol . The IUPAC name for this compound is 1-[2-chloro-3-(trifluoromethyl)phenyl]ethanone .


Synthesis Analysis

The synthesis of 2,2,2-trifluoro-3′-(trifluoromethyl)acetophenone has been reported using a Grignard synthesis involving m-trifluoromethylbromo-benzene and trifluoroacetic acid .


Molecular Structure Analysis

The InChI string for 2’-Chloro-3’-(trifluoromethyl)acetophenone is InChI=1S/C9H6ClF3O/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13/h2-4H,1H3 . The Canonical SMILES string is CC(=O)C1=C(C(=CC=C1)C(F)(F)F)Cl .


Chemical Reactions Analysis

2’- (Trifluoromethyl)acetophenone has been used to investigate the use of in situ generated CuCF3 for the direct substitution of chlorine by CF3 in various aromatic substrates .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 222.59 g/mol . It has a computed XLogP3-AA value of 3.1 , indicating its lipophilicity. It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 17.1 Ų . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Material Science and Polymer Synthesis

A study by Yin et al. (2005) focused on synthesizing novel fluorinated aromatic diamine monomers, including derivatives related to 2'-Chloro-3'-(trifluoromethyl)acetophenone, for the creation of new fluorine-containing polyimides. These polyimides showed excellent solubility, thermal stability, and mechanical properties, making them suitable for advanced material applications (Yin, Li, Yang, Yang, Fan, & Liu, 2005).

Organic Chemistry and Catalysis

Research by Zhang, Zheng, and Hu (2006) introduced a novel, environmentally friendly method for generating difluorocarbene, utilizing 2-chloro-2,2-difluoroacetophenone as a precursor. This method provides a greener alternative for difluoromethylation reactions, crucial for pharmaceutical and agricultural chemical manufacturing (Zhang, Zheng, & Hu, 2006).

Environmental Chemistry

In the field of environmental chemistry, Sirés et al. (2007) explored the electro-Fenton degradation of antimicrobials, demonstrating the potential of advanced oxidation processes in water treatment. While not directly related to this compound, the study highlights the broader context of chemical degradation in environmental systems (Sirés, Oturan, Oturan, Rodríguez, Garrido, & Brillas, 2007).

Chemical Bond Activation and Reactivity

Levis, Menkir, and Rabitz (2001) reported on the selective bond dissociation and rearrangement in organic molecules, including acetophenone derivatives, using optimally tailored strong-field laser pulses. This research may inspire future studies on the specific reactivity of this compound under similar conditions (Levis, Menkir, & Rabitz, 2001).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The compound has been used in key steps during the preparation of a commercial fungicide . It has also been used to investigate the use of in situ generated CuCF3 for the direct substitution of chlorine by CF3 in various aromatic substrates , indicating potential future directions in chemical research and industry.

Mechanism of Action

Target of Action

It’s known that this compound is used as a pharmaceutical intermediate , suggesting it may interact with various biological targets depending on the specific drug it’s used to synthesize.

Mode of Action

It has been used to investigate the use of in situ generated cucf3 for the direct substitution of chlorine by cf3 in various aromatic substrates . This suggests that it may act as a reagent in certain chemical reactions, facilitating the introduction of the trifluoromethyl group into other molecules.

Pharmacokinetics

Its physical and chemical properties such as density (1255 g/mL at 25 °C), boiling point (163 °C), and vapor pressure (0258mmHg at 25°C) suggest that it may have certain ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2’-Chloro-3’-(trifluoromethyl)acetophenone. For instance, it should be stored in a well-ventilated place, kept tightly closed, and stored locked up .

Properties

IUPAC Name

1-[2-chloro-3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGXHYRICLUDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701247018
Record name 1-[2-Chloro-3-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129322-82-3
Record name 1-[2-Chloro-3-(trifluoromethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129322-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Chloro-3-(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701247018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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